![molecular formula C18H17FN2O3 B5815834 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5815834.png)
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine, also known as Flibanserin, is a drug that has been approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin is a non-hormonal drug that works by targeting the serotonin receptors in the brain. Despite its approval, Flibanserin has been a controversial drug due to its limited efficacy and potential side effects. In
作用機序
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine works by targeting the serotonin receptors in the brain. Specifically, it acts as an agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which are associated with sexual desire and arousal. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also modulates the levels of other neurotransmitters such as acetylcholine and gamma-aminobutyric acid (GABA), which are involved in the regulation of sexual behavior.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are associated with sexual desire and arousal. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also decreases the levels of serotonin in the brain, which is associated with sexual inhibition. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has been shown to increase the frequency of sexual activity and improve the quality of sexual experiences in premenopausal women with HSDD. However, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has also been associated with several side effects, including dizziness, nausea, fatigue, and hypotension.
実験室実験の利点と制限
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is a non-hormonal drug, which makes it suitable for use in both men and women. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also has a well-defined mechanism of action, which makes it easier to study. However, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has several limitations, including its limited efficacy and potential side effects. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also has a narrow therapeutic window, which makes it difficult to administer in precise doses.
将来の方向性
There are several future directions for the study of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine. One direction is to explore the potential use of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine in the treatment of other conditions such as depression, anxiety, and addiction. Another direction is to develop new formulations of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine that improve its efficacy and reduce its side effects. Finally, there is a need for further research to understand the mechanism of action of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine and its effects on the brain and other organs.
合成法
The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine involves several steps. The first step involves the preparation of 2-fluoroaniline, which is then reacted with 1,3-benzodioxole-5-carbonyl chloride to form 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluoroanilino)piperazine. The final step involves the reduction of the nitro group to form 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine. The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
科学的研究の応用
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has been extensively studied for its potential use in the treatment of HSDD. Several clinical trials have been conducted to evaluate the efficacy and safety of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine in premenopausal women with HSDD. The results of these trials have been mixed, with some studies showing a significant improvement in sexual desire and others showing no significant difference compared to placebo. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has also been studied for its potential use in the treatment of other conditions such as depression, anxiety, and addiction.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c19-14-3-1-2-4-15(14)20-7-9-21(10-8-20)18(22)13-5-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIYUENPHDBERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。